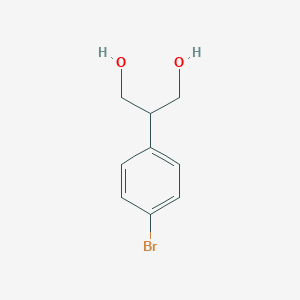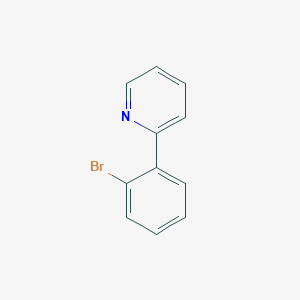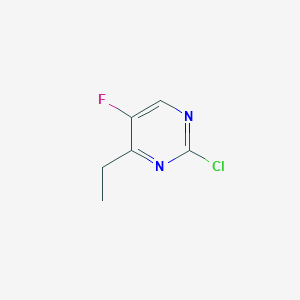![molecular formula C9H12N2O2S B174961 Methyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate CAS No. 134136-02-0](/img/structure/B174961.png)
Methyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.
作用機序
The mechanism of action of Methyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate is not fully understood. However, studies have suggested that it induces apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins while decreasing the expression of anti-apoptotic proteins.
生化学的および生理学的効果
Methyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate has been shown to have a cytotoxic effect on cancer cells, inhibiting their growth and inducing apoptosis. It has also exhibited antibacterial and antifungal properties, inhibiting the growth of various bacterial and fungal strains.
実験室実験の利点と制限
One advantage of Methyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate is its potential use as an anticancer agent, as it has exhibited cytotoxic effects on various cancer cell lines. However, its mechanism of action is not fully understood, and further research is needed to determine its efficacy and potential side effects.
将来の方向性
For research on Methyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate include investigating its potential use as a fluorescent probe in bioimaging, as well as exploring its antibacterial and antifungal properties. Further studies are also needed to determine its mechanism of action and potential side effects, as well as its efficacy as an anticancer agent.
科学的研究の応用
Methyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate has been studied for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been investigated for its antibacterial and antifungal properties, as well as its potential use as a fluorescent probe in bioimaging.
特性
CAS番号 |
134136-02-0 |
|---|---|
製品名 |
Methyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate |
分子式 |
C9H12N2O2S |
分子量 |
212.27 g/mol |
IUPAC名 |
methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C9H12N2O2S/c1-13-8(12)5-2-3-6-7(4-5)14-9(10)11-6/h5H,2-4H2,1H3,(H2,10,11) |
InChIキー |
RCGCBBOYWWGTDA-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CCC2=C(C1)SC(=N2)N |
正規SMILES |
COC(=O)C1CCC2=C(C1)SC(=N2)N |
同義語 |
Methyl 2-aMino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

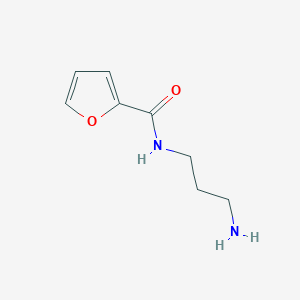

![7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B174885.png)
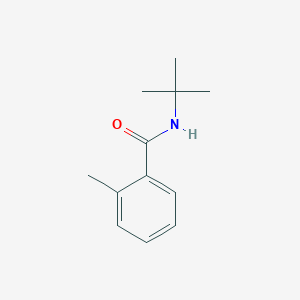
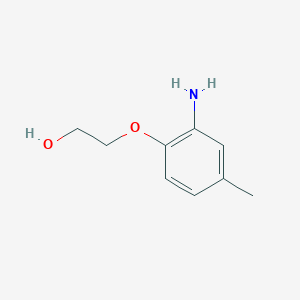
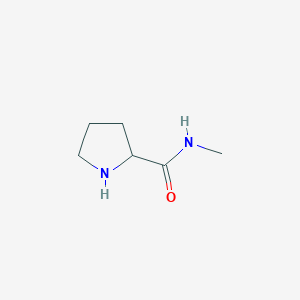
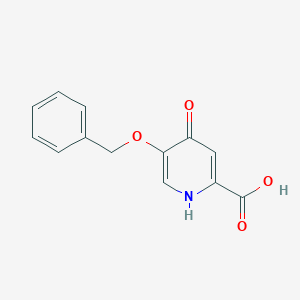
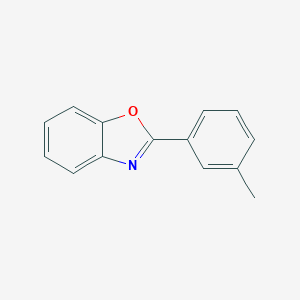
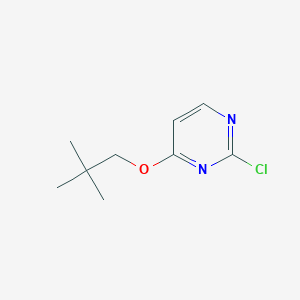
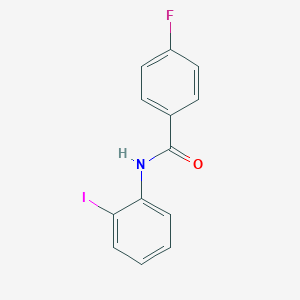
![4-Chloro-7-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyriMidine](/img/structure/B174907.png)
